molecular formula C18H13N B12652569 6-Methylbenz(c)acridine CAS No. 14856-12-3

6-Methylbenz(c)acridine

Cat. No.: B12652569
CAS No.: 14856-12-3
M. Wt: 243.3 g/mol
InChI Key: LZAUKQJYBZEOEJ-UHFFFAOYSA-N
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Description

6-Methylbenz©acridine is a polycyclic aromatic compound that belongs to the acridine family Acridines are known for their broad range of biological activities and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylbenz©acridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cyclization of 7-o-chlorophenyl-5-methylbenz[c]acridine using sodium hydroxide in benzo[h]quinoline . Another method involves the irradiation of an oxygenated solution of 7-methylbenz[c]acridine in methanol at 365 nm, yielding photoproducts such as trans-6-hydroxy-5-methoxy-7-methyl-5,6-dihydrobenz[c]acridine .

Industrial Production Methods: Industrial production methods for 6-Methylbenz©acridine are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions: 6-Methylbenz©acridine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, photo-oxidation in methanol yields trans-6-hydroxy-5-methoxy-7-methyl-5,6-dihydrobenz[c]acridine and trans-5-hydroxy-6-methoxy-7-methyl-5,6-dihydrobenz[c]acridine .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Methylbenz©acridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methylbenz©acridine primarily involves DNA intercalation, where the planar structure of the compound allows it to insert between DNA base pairs. This intercalation disrupts DNA replication and transcription, leading to cell death. Additionally, it inhibits enzymes such as topoisomerase, which are crucial for DNA replication .

Comparison with Similar Compounds

Uniqueness: 6-Methylbenz©acridine is unique due to its specific methyl substitution, which influences its chemical reactivity and biological activity. Its ability to intercalate DNA and inhibit topoisomerase makes it a promising candidate for anticancer research .

Properties

CAS No.

14856-12-3

Molecular Formula

C18H13N

Molecular Weight

243.3 g/mol

IUPAC Name

6-methylbenzo[c]acridine

InChI

InChI=1S/C18H13N/c1-12-10-13-6-2-4-8-15(13)18-16(12)11-14-7-3-5-9-17(14)19-18/h2-11H,1H3

InChI Key

LZAUKQJYBZEOEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C3=NC4=CC=CC=C4C=C13

Origin of Product

United States

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